molecular formula C18H18N2S2 B046984 trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene CAS No. 112440-50-3

trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene

Cat. No.: B046984
CAS No.: 112440-50-3
M. Wt: 326.5 g/mol
InChI Key: AYNDKKQQUZPETC-FOCLMDBBSA-N
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Description

trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene: is a chemical compound with the molecular formula C18H18N2S2. It is known for its unique structural properties and applications in various scientific fields. The compound is characterized by the presence of two cyano groups and two thienyl groups, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene typically involves the reaction of 2,4,5-trimethyl-3-thienylacetonitrile with a suitable reagent under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydride, and a solvent, such as dimethylformamide. The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of advanced materials and as a component in various industrial processes.

Comparison with Similar Compounds

  • cis-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene
  • 1,2-Dicyano-1,2-bis(4-methoxyphenyl)ethylene

Comparison: trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene is unique due to its trans configuration, which imparts different chemical and physical properties compared to its cis counterpart. The presence of the thienyl groups also distinguishes it from other similar compounds, contributing to its specific reactivity and applications.

Properties

IUPAC Name

(E)-2,3-bis(2,4,5-trimethylthiophen-3-yl)but-2-enedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2S2/c1-9-11(3)21-13(5)17(9)15(7-19)16(8-20)18-10(2)12(4)22-14(18)6/h1-6H3/b16-15+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYNDKKQQUZPETC-FOCLMDBBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=C(C#N)C2=C(SC(=C2C)C)C)C#N)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=C1/C(=C(\C#N)/C2=C(SC(=C2C)C)C)/C#N)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112440-50-3
Record name trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene
Reactant of Route 2
trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene
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trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene
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trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene
Reactant of Route 5
trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene
Reactant of Route 6
trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene

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